1-naphthyl (4-bromophenoxy)acetate
Description
Properties
IUPAC Name |
naphthalen-1-yl 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c19-14-8-10-15(11-9-14)21-12-18(20)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYILDVXLUFYSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 1-naphthyl (4-bromophenoxy)acetate with analogs:
*Note: Molecular formula and weight for this compound are inferred from structural analogs.
Key Observations:
- Substituent Effects: The bromine atom in this compound likely increases lipophilicity and steric bulk compared to non-halogenated analogs like 1-naphthyl acetate. This could enhance membrane permeability in biological systems or reduce enzymatic hydrolysis rates .
- Reactivity: Unlike ethyl-2-(4-aminophenoxy)acetate, which contains an electron-donating amine group, the bromophenoxy group is electron-withdrawing. This may influence electrophilic substitution reactions or stability under acidic/basic conditions .
Physicochemical Properties
*Note: Data for this compound are extrapolated from related compounds.
Q & A
Q. Key Considerations :
- Purity Control : Use anhydrous conditions to avoid hydrolysis of intermediates.
- Catalyst Optimization : Pyridine enhances reaction efficiency by scavenging HCl .
Table 1 : Example Reaction Conditions for Esterification
| Step | Reagents/Conditions | Yield (%) | Purity (GC/HPLC) |
|---|---|---|---|
| 1 | 4-Bromophenoxyacetic acid + SOCl₂, 60°C, 2 hrs | 85–90 | >95% (GC) |
| 2 | Acid chloride + 1-naphthol, pyridine, RT, 12 hrs | 70–75 | >98% (HPLC) |
What are the key physicochemical properties of this compound?
Basic Research Question
Methodological Answer :
Critical properties include:
- Molecular Weight : ~345.2 g/mol (calculated from substituents: 1-naphthyl + 4-bromophenoxy + acetate).
- Solubility : Low in water; soluble in organic solvents (e.g., DMSO, chloroform).
- Melting Point : Estimated 80–85°C (based on analogs like 1-naphthyl acetate, mp 44–49°C ).
Q. Analytical Validation :
- GC/MS : Use for purity assessment (>98%) and structural confirmation via fragmentation patterns.
- NMR : ¹H-NMR signals at δ 7.2–8.5 ppm (aromatic protons) and δ 2.3 ppm (acetate methyl group) .
How can enzymatic hydrolysis of this compound be studied in pest resistance assays?
Advanced Research Question
Methodological Answer :
This compound serves as a substrate for esterase activity assays to study pesticide resistance mechanisms:
Kinetic Assay Setup :
- Prepare larval homogenates (e.g., Helicoverpa armigera) in phosphate buffer (pH 7.0) with Triton X-100.
- Add substrate (this compound) and monitor hydrolysis using fast blue RR salt (detection at 450 nm) .
Data Interpretation :
- Compare hydrolysis rates between resistant vs. susceptible strains. Elevated activity in resistant strains suggests esterase-mediated detoxification .
Table 2 : Example Assay Parameters
| Parameter | Value |
|---|---|
| Substrate Concentration | 1.86% (w/v) |
| Incubation Time | 60 mins at 25°C |
| Detection Method | Microplate reader (450 nm) |
What reaction mechanisms govern the bromophenoxy group’s reactivity in synthetic applications?
Advanced Research Question
Methodological Answer :
The bromophenoxy group undergoes:
- Nucleophilic Aromatic Substitution : Bromine acts as a leaving group under basic conditions, enabling coupling with nucleophiles (e.g., amines).
- Cross-Coupling Reactions : Suzuki-Miyaura reactions using Pd catalysts to replace bromine with aryl/heteroaryl groups .
Q. Experimental Design :
- Catalyst Screening : Test Pd(OAc)₂ or Pd(PPh₃)₄ for coupling efficiency.
- Solvent Optimization : Use DMF or THF for polar intermediates.
How should researchers address discrepancies in purity data for this compound?
Advanced Research Question
Methodological Answer :
Discrepancies often arise from analytical method variability:
Method Validation :
- GC vs. HPLC : GC may underestimate purity due to thermal decomposition; HPLC (C18 column, acetonitrile/water mobile phase) is preferred for polar esters .
Batch Comparison :
Q. Resolution Workflow :
- Step 1 : Re-analyze the compound using orthogonal methods (e.g., NMR + HPLC).
- Step 2 : Cross-reference with published thermodynamic data (e.g., hydrolysis ΔG values for related esters ).
What thermodynamic parameters influence the hydrolysis of this compound?
Advanced Research Question
Methodological Answer :
Hydrolysis thermodynamics are critical for stability studies:
ΔG Calculation : Use calorimetry or pH-stat titration to determine Gibbs free energy changes. For similar esters (e.g., 1-naphthyl acetate), ΔG ≈ −25 kJ/mol at 25°C .
pH Dependence : Hydrolysis rates increase under alkaline conditions (pH > 9) due to hydroxide ion catalysis.
Q. Experimental Protocol :
- Buffer Systems : Phosphate (pH 7) vs. carbonate (pH 10) to assess pH effects.
- Temperature Control : Conduct studies at 25°C and 37°C to model environmental vs. physiological conditions.
How can this compound be applied in structure-activity relationship (SAR) studies?
Advanced Research Question
Methodological Answer :
Use this compound to explore:
Esterase Binding Affinity : Compare hydrolysis rates with analogs (e.g., 2-naphthyl or 4-nitrophenyl esters) to identify steric/electronic effects .
Biological Activity : Screen for herbicidal or insecticidal activity via leaf-disk assays or larval toxicity tests .
Q. SAR Design :
- Modify Substituents : Replace bromine with chlorine or methyl groups to assess halogen/polarity effects.
- Quantitative SAR (QSAR) : Use computational modeling (e.g., DFT) to correlate electronic parameters with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
